Fmoc-D-Hse(Trt)-OH

Overview

Description

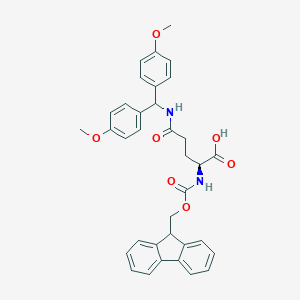

Fmoc-D-Hse(Trt)-OH is a building block that enables side-chain modification of homoserine serines by Fmoc SPPS . The Trt group can be removed with 1% TFA in DCM containing 5% TIS, enabling the side-chain hydroxyl group to be selectively modified whilst the derivative is attached to the solid support .

Synthesis Analysis

The Trt group can be removed with 1% TFA in dichloromethane (silanes as scavengers) while tBu-type protecting groups stay intact . Resin bound Hse (Trt), Ser (Trt), Thr (Trt), and Tyr (Clt) are versatile building blocks for on-resin side chain modifications, like phosphorylation, sulfonation or PEGylation .Molecular Structure Analysis

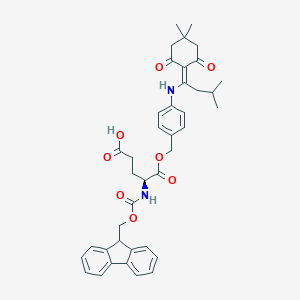

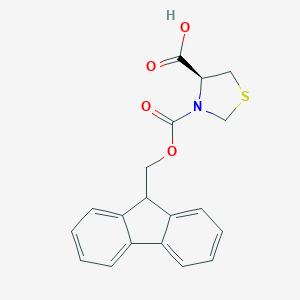

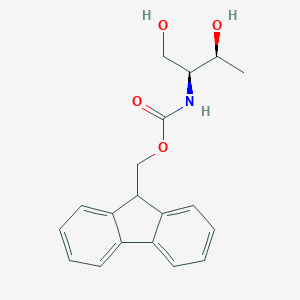

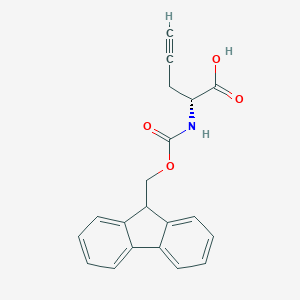

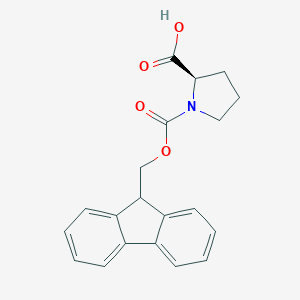

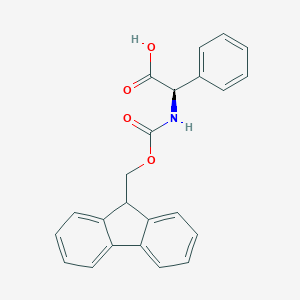

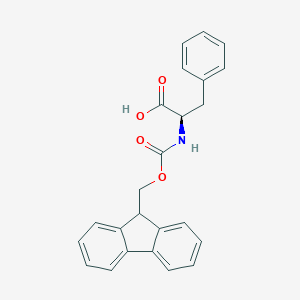

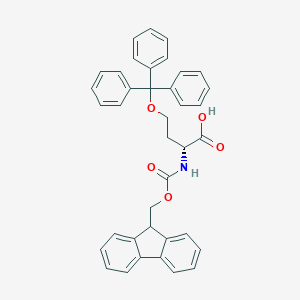

The molecular formula of Fmoc-D-Hse(Trt)-OH is C38H33NO5 . The molecular weight is 583.7 g/mol . The IUPAC name is (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-trityloxybutanoic acid .Chemical Reactions Analysis

The Trt group can be removed with 1% TFA in dichloromethane (silanes as scavengers) while tBu-type protecting groups stay intact . This allows for on-resin side chain modifications, like phosphorylation, sulfonation or PEGylation .Physical And Chemical Properties Analysis

Fmoc-D-Hse(Trt)-OH has a molecular weight of 583.7 g/mol . Its XLogP3-AA value, which is a measure of how easily a molecule can cross cell membranes, is 7.6 .Scientific Research Applications

Fmoc-D-Hse(Trt)-OH is used in peptide syntheses, particularly for protecting histidine. The trityl (Trt) group is suited for side-chain protection of histidine, combined with 9-fluorenylmethyloxycarbonyl (Fmoc) in Nα- and other protecting groups cleavable by mild acidolysis (Sieber & Riniker, 1987).

In solid phase peptide synthesis, Fmoc-D-Hse(Trt)-OH demonstrates excellent synthesis characteristics. It shows efficient deprotection using trifluoroacetic acid (TFA), providing insights into synthesis options and cleavage protocols for cysteine-containing peptides (Mccurdy, 1989).

The compound is used for the synthesis of peptides with specific characteristics. For instance, in the synthesis of protected norcysteines for solid phase peptide synthesis compatible with Fmoc-strategy, Fmoc-Ncy(Trt)-OH was one of the derivatives synthesized (Samant & Rivier, 2007).

Fmoc-D-Hse(Trt)-OH is utilized in the synthesis of certain peptides, like Tyr1-somatostatin, demonstrating its application in peptide synthesis involving complex molecules (Barlos et al., 2009).

Its use extends to the synthesis of amino acid derivatives, such as orthogonally protected l-threo-β-ethoxyasparagine, which are building blocks for solid-phase peptide synthesis (Spengler et al., 2010).

The compound plays a role in the stereoselective synthesis of specific acid derivatives, demonstrating its versatility in peptide synthesis and modification (Král and colleagues, 2017).

Mechanism of Action

Target of Action

Fmoc-D-Hse(Trt)-OH is primarily used in the synthesis of peptides . The primary targets of this compound are the amino acid sequences that make up these peptides. The role of Fmoc-D-Hse(Trt)-OH is to facilitate the formation of peptide bonds, which link the amino acids together to form the peptide chain .

Mode of Action

Fmoc-D-Hse(Trt)-OH operates through a process known as Fmoc/tBu solid-phase peptide synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group is used to protect the amino terminus during peptide synthesis, while the Trt group protects the side chain. These protecting groups are removed in the final steps of the synthesis .

Biochemical Pathways

The biochemical pathways affected by Fmoc-D-Hse(Trt)-OH are those involved in peptide synthesis . The compound facilitates the formation of peptide bonds, which are crucial for the creation of peptides. These peptides can then go on to play various roles in biological systems, depending on their specific amino acid sequences .

Result of Action

The result of Fmoc-D-Hse(Trt)-OH’s action is the successful synthesis of peptides . These peptides can have a wide range of effects at the molecular and cellular level, depending on their specific structures and functions .

Action Environment

The action of Fmoc-D-Hse(Trt)-OH can be influenced by various environmental factors. For example, the choice of solvent can have a significant impact on the efficiency of the peptide synthesis process . In recent years, there has been a push towards using greener solvents in solid-phase peptide synthesis (SPPS), which can reduce the environmental impact without impairing the synthetic process .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-trityloxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO5/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTREFXHXPNEJN-PGUFJCEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585041 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-(triphenylmethyl)-D-homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Hse(Trt)-OH | |

CAS RN |

257886-01-4 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-(triphenylmethyl)-D-homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.